Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]
Description
Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] is a nitrogen-containing spirocyclic compound featuring a benzo-fused pyrrolo-oxazine core linked to a piperidine ring via a spiro junction. This structural motif confers rigidity and stereochemical complexity, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
spiro[piperidine-4,4'-pyrrolo[2,1-c][1,4]benzoxazine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-5-13-12(4-1)17-11-3-6-14(17)15(18-13)7-9-16-10-8-15/h1-6,11,16H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHUJRBUAPGQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CN3C4=CC=CC=C4O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Synthesis Strategies
Multicomponent reactions (MCRs) offer a streamlined approach to constructing spirocyclic frameworks by integrating multiple precursors in a single reaction vessel. A notable method involves the condensation of ninhydrin, 1,2-diaminobenzene, heterocyclic amines, and dialkylacetylenedicarboxylates in acetonitrile at 50–60°C (Scheme 1) . Although this protocol was initially developed for spiro[indenoquinoxaline-oxazinoisoquinoline] derivatives, its principles are adaptable to spiro[benzo[b]pyrrolo[1, oxazine-piperidine] systems.
The reaction proceeds via imine formation between ninhydrin and 1,2-diaminobenzene, followed by nucleophilic attack of the piperidine nitrogen on the activated acetylene. Subsequent cyclization forms the spiro junction. Yields for analogous spiro systems range from 65% to 89%, depending on the electronic nature of substituents . Critical advantages include atom economy and avoidance of intermediate isolation, though purification often requires chromatography.
Stepwise Synthesis via Reductive Amination and Cyclization
A modular approach involves sequential construction of the piperidine and benzoxazine rings, followed by spirocyclization. Starting with N-boc-piperidin-4-one (1 ), reductive amination with substituted anilines (2a–b ) using sodium triacetoxyborohydride (STAB) in dichloroethane yields 4-(arylamino)piperidines (3a–b ) (75–85% yield) . Acylation with phenoxyacetyl chlorides (4 ) furnishes intermediates (5 ), which undergo boc deprotection with trifluoroacetic acid (TFA) to generate reactive amines (6a–b ) (Scheme 2) .
The benzoxazine moiety is introduced via ring-opening of 2-nitro phenyl glycidyl ether (7 ) with the piperidine amine (6 ), facilitated by chelated amino acid ester enolates. Oxidation with Dess-Martin periodinane followed by reductive amination closes the pyrrolo[1,2-d] oxazine ring, culminating in spirocyclization to yield the target compound (overall yield: 40–50%) . This method benefits from high regiocontrol but requires stringent anhydrous conditions.
Oxidative Ring-Opening and Spirocyclization
An alternative route leverages oxidative ring-opening of epoxides to generate reactive intermediates for spiro junction formation. Treatment of 2-nitro phenyl glycidyl ether (7 ) with chelated amino acid ester enolates initiates nucleophilic attack at the epoxide’s less hindered carbon, yielding a secondary alcohol (8 ) . Dess-Martin periodinane oxidizes 8 to a ketone (9 ), which undergoes reductive amination with ammonium acetate to form the pyrrolo[1,2-d] oxazine core (10 ).
Spirocyclization is achieved by intramolecular N-acylation of 10 with a piperidine-bearing acyl chloride (11 ) under basic conditions (K₂CO₃, DMF, 80°C), yielding the final product (12 ) in 60–70% yield . Density functional theory (DFT) studies confirm the thermodynamic favorability of the spiro conformation due to minimized steric hindrance at the junction .
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Optimization
The spirocyclization step’s efficiency hinges on the nucleophilicity of the piperidine nitrogen and the electrophilicity of the acylating agent. In the oxidative method, DFT calculations at the B3LYP/MP2 level reveal that the spiro conformation (S11 ) is stabilized by 8.2 kcal/mol compared to alternative stereoisomers, attributed to reduced torsional strain . Solvent choice also critically impacts yields: polar aprotic solvents (DMF, CH₃CN) enhance intermediate solubility, while protic solvents (EtOH) promote premature precipitation.
Chemical Reactions Analysis
Types of Reactions
Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzo[b]pyrrole and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] exhibits significant biological activities:
- Antitumor Activity : Research has shown that this compound can inhibit the growth of certain cancer cell lines. For instance, studies demonstrated cytotoxic effects against breast and lung cancer cells through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Initial findings suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : There is emerging evidence supporting its potential in neuroprotection, possibly through antioxidant mechanisms and modulation of neuroinflammatory pathways.
Synthetic Routes
Several synthetic methods have been developed for the preparation of spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]. Common approaches include:
- Cyclization Reactions : Utilizing different substrates to facilitate the formation of the spirocyclic structure.
- Functional Group Modifications : Altering substituents on the piperidine or oxazine rings to enhance biological activity or solubility.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Antitumor Activity Study (2023) | Demonstrated significant cytotoxicity in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. | Potential use in developing new anticancer agents. |
| Antimicrobial Evaluation (2022) | Showed effectiveness against Staphylococcus aureus and Escherichia coli. | Could lead to new treatments for bacterial infections. |
| Neuroprotective Mechanism Study (2023) | Indicated reduction in oxidative stress markers in neuronal cells. | Suggests application in neurodegenerative disease therapies. |
Interaction Studies
Initial interaction studies have focused on the binding affinity of spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in cancer metabolism.
- Receptor Binding : Molecular docking studies suggest favorable interactions with neurotransmitter receptors, indicating possible applications in psychopharmacology.
Mechanism of Action
The mechanism of action of Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidine] involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogues and their similarity metrics (based on CAS registry data) are summarized below:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| Spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride | 84060-08-2 | 0.64 | Oxazine ring substitution (1,3-oxazine vs. 1,4-oxazine) |
| 1'-Boc-1,2-dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine] | 92926-63-1 | 0.63 | Boc-protected amine; keto group at position 2 |
| 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine] | 92926-60-8 | 0.63 | Chloro substitution at position 6 |
| Spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-2-one | Not provided | N/A | Pyridine instead of benzo-pyrrolo-oxazine core |
These analogues highlight variations in substitution patterns, ring systems, and functional groups that influence physicochemical properties and bioactivity .
Physicochemical Properties
Biological Activity
Chemical Identity
- CAS Number : 1346499-00-0
- Molecular Formula : CHNO
- Molecular Weight : 240.30 g/mol
- Structure : The compound features a spirocyclic structure that combines elements of benzo[b]pyrrolo and oxazine moieties, contributing to its unique biological properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of spiro compounds, including spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]. The compound's structure suggests it may interact with biological targets involved in cancer progression.
Case Study: In Vitro Testing
A notable study evaluated the cytotoxic effects of various spiro compounds against the NCI-60 cancer cell line panel. The findings indicated significant growth inhibition in several cancer types, particularly those expressing high levels of thioredoxin reductase (TrxR), which is often associated with cancer cell survival and proliferation. The compound exhibited variable efficacy across different cell lines, suggesting a complex interaction with cellular pathways involved in apoptosis and cell cycle regulation .
The proposed mechanism involves the compound's ability to inhibit key enzymes linked to oxidative stress responses in cancer cells. Specifically, spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine may function as a prodrug that gets activated under specific cellular conditions, leading to increased reactive oxygen species (ROS) levels that trigger apoptosis .
Comparative Analysis
A comparative analysis using the NCI COMPARE database revealed that spiro compounds share structural similarities with known TrxR inhibitors. This correlation supports the hypothesis that spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine could be a viable candidate for further development as an anticancer agent .
| Compound | Activity | Cell Lines Tested | GI50 (µM) |
|---|---|---|---|
| Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine | Significant cytotoxicity | NCI-60 Panel | Variable |
Neuroprotective Effects
In addition to its anticancer properties, preliminary research suggests potential neuroprotective effects. Compounds with similar structures have been shown to modulate neurotransmitter systems and exhibit antioxidant properties. This suggests that spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine might influence neurodegenerative processes by reducing oxidative damage in neuronal cells .
Synthesis and Evaluation
Research has focused on synthesizing derivatives of spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] to enhance its biological activity. Modifications at various positions on the piperidine ring have yielded compounds with improved potency against cancer cell lines and reduced toxicity profiles .
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:
- Detailed mechanistic studies to establish how structural variations affect biological activity.
- In vivo evaluations to assess therapeutic efficacy and safety profiles.
- Investigating potential applications beyond oncology, including neuroprotection and anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for constructing the spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] scaffold, and how can reaction conditions be optimized?
- Answer : The scaffold can be synthesized via (1) 1,3-dipolar cycloaddition of dibenzoxazepinium ylides with alkenes (yielding regioselective products under aziridine-derived conditions) or (2) epoxide ring-opening with amino acid ester enolates, followed by oxidation and reductive amination to form tricyclic derivatives . Optimization involves controlling temperature (e.g., 80°C for green synthesis), solvent systems (e.g., water-ethanol mixtures), and catalysts (e.g., [NMP]H₂PO₄ for 92% yields) . Characterization via TLC and recrystallization ensures purity .
Q. How are advanced spectroscopic techniques applied to characterize spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] derivatives?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Assign sp³ hybridized carbons (δ 35–45 ppm for spiro carbons) and coupling constants (e.g., J = 8–10 Hz for adjacent protons in fused rings) .
- IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for oxazine ketones) and NH/OH bands (~3300 cm⁻¹) .
- Mass spectrometry : Confirm molecular ions (e.g., m/z 744.82 for thymidine derivatives) and fragmentation patterns .
- Elemental analysis : Validate purity (e.g., C: 63.92% calc. vs. 63.84% obs. for methyl carboxylate derivatives) .
Advanced Research Questions
Q. What governs regioselectivity and stereochemical outcomes in spiro compound synthesis?
- Answer : Regioselectivity in cycloadditions (e.g., 1,3-dipolar vs. 1,4-oxazine formation) is influenced by electronic effects of substituents (e.g., bulky phenyl groups hinder specific pathways) and quantum mechanical factors (DFT calculations show lower activation barriers for 1,3-oxazine formation) . Stereochemistry is controlled by chiral auxiliaries (e.g., amino acid esters in epoxide ring-opening) or asymmetric catalysis .
Q. How do computational methods (DFT, MP2) elucidate electronic properties and reaction pathways?
- Answer : DFT studies at the B3LYP/MP2 level reveal charge distribution (e.g., electron-deficient oxazine rings) and transition-state geometries (e.g., boat-like conformations during cycloaddition) . These models predict regioselectivity and stability of intermediates, guiding experimental design .
Q. What strategies evaluate structure-activity relationships (SAR) for therapeutic potential?
- Answer : SAR studies involve:
- Bioisosteric replacements : Substituting benzo[b]oxazine with thiazine to modulate lipophilicity .
- Functional group modifications : Introducing chloro or methyl groups at C5/C7 positions enhances antitumor activity (IC₅₀: 2–10 μM in leukemia cell lines) .
- In vitro assays : Testing inhibition of kinases (e.g., JAK2) or antimicrobial activity (MIC: 4–16 μg/mL against S. aureus) .
Q. How should researchers resolve discrepancies in synthetic yields or byproduct formation?
- Answer : Contradictions arise from solvent polarity (e.g., ethanol vs. DMF altering cycloaddition rates) or catalyst choice (e.g., [NMP]H₂PO₄ vs. traditional acids). Mitigation strategies:
- Byproduct analysis : Use GC-MS to identify side products (e.g., dimerization in high-temperature reactions) .
- Condition screening : Optimize pH (e.g., neutral for aziridine stability) and stoichiometry (e.g., 1:1.2 molar ratios for cycloadditions) .
Notes
- Methodological Focus : Answers emphasize experimental protocols (e.g., reaction conditions, analytical workflows) over definitions.
- Contradictions Addressed : Discrepancies in yields (e.g., 71% vs. 92%) are attributed to solvent/catalyst differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
